molecular formula C12H15BrO3 B2499441 2-Bromo-5-ethoxy-4-propoxybenzaldehyde CAS No. 692266-32-3

2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Cat. No.: B2499441
CAS No.: 692266-32-3
M. Wt: 287.153
InChI Key: YPOOKBARWRDKRX-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehydes in Contemporary Organic Chemistry Research

Substituted benzaldehydes are a class of organic compounds that hold a significant position in the field of organic chemistry. wisdomlib.org These compounds, characterized by a benzaldehyde (B42025) structure with additional atoms or groups attached, are pivotal in a variety of synthetic processes. wisdomlib.org Their versatility is demonstrated in their use as reactants in the synthesis of diverse molecular architectures, including the formation of Schiff bases through reactions with hydrazone derivatives and the incorporation of different functional groups via reactions with chalcone (B49325) derivatives. wisdomlib.org Furthermore, their role in the synthesis of pyrazole (B372694) derivatives highlights their broad applicability in creating complex organic molecules. wisdomlib.org The aldehyde functional group itself is a valuable building block in organic synthesis, making the synthesis of functionalized benzaldehydes a continuous area of interest for chemists. acs.orgrug.nl

Contextualizing 2-Bromo-5-ethoxy-4-propoxybenzaldehyde within Aryl Bromide and Aldehyde Chemistry

The presence of the aldehyde group further defines the compound's chemical personality. Aldehydes are highly reactive and participate in a vast number of chemical reactions, making them essential intermediates in organic synthesis. organic-chemistry.org The combination of the aryl bromide and aldehyde functionalities within the same molecule presents opportunities for sequential or chemoselective reactions, allowing for the targeted modification of different parts of the molecule.

Review of Relevant Alkoxy-Substituted Aromatic Systems

The structure of this compound is also characterized by the presence of two alkoxy groups: an ethoxy and a propoxy group. Alkoxy groups on an aromatic ring act as electron-donating groups, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions. rsc.org The presence and nature of alkoxy chains can also impact the physical properties of the molecule, such as its solubility and crystalline structure. researchgate.net In some contexts, the length and composition of alkoxy groups can be tailored to modulate the electronic and steric properties of a molecule, which is a strategy employed in materials science and medicinal chemistry. researchgate.netmdpi.com The study of alkoxy-substituted benzene (B151609) derivatives is an active area of research, with applications in fields ranging from the development of new materials to the synthesis of biologically active compounds. rsc.orgacs.org

Chemical Data and Properties

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
AppearanceExpected to be a solid at room temperature
SolubilityLikely soluble in common organic solvents

Table 2: Structural Information

FeatureDescription
Core StructureBenzene ring
Functional GroupsAldehyde (-CHO), Bromo (-Br), Ethoxy (-OCH2CH3), Propoxy (-OCH2CH2CH3)
Substitution Pattern1-aldehyde, 2-bromo, 4-propoxy, 5-ethoxy

Detailed Research Findings

Specific research focused solely on this compound is limited. However, extensive research exists on the synthesis and reactions of its constituent parts: substituted benzaldehydes and aryl bromides.

Methods for the synthesis of substituted benzaldehydes are well-established and varied. rug.nlcore.ac.uk One common approach involves the formylation of a substituted benzene ring. Another strategy is the modification of existing functional groups on a pre-substituted benzene ring. Given the structure of this compound, a plausible synthetic route could involve the bromination and formylation of a suitably alkoxy-substituted benzene precursor.

The reactivity of this compound would be dictated by its functional groups. The aldehyde group can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position. organic-chemistry.org The alkoxy groups are generally stable but can influence the regioselectivity of reactions on the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethoxy-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOOKBARWRDKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Ethoxy 4 Propoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2-bromo-5-ethoxy-4-propoxybenzaldehyde suggests that the primary disconnection involves the formyl group, which can be introduced in the final step via formylation of a polysubstituted aryl bromide. This leads to the key intermediate, 1-bromo-4-ethoxy-2-propoxybenzene. Further disconnection of the ether linkages through a Williamson ether synthesis approach points to dihydroxybromobenzene derivatives as potential starting materials. The sequence of introducing the ethoxy and propoxy groups would need to be carefully considered to manage regioselectivity.

Another strategic disconnection could involve the bromine atom, which might be introduced via electrophilic aromatic substitution on a pre-formed dialkoxybenzaldehyde. However, controlling the regioselectivity of bromination on an activated ring with two different alkoxy groups could be challenging. Therefore, the more logical approach involves the formylation of a pre-brominated and alkoxy-substituted benzene (B151609) ring.

Precursor Synthesis Approaches

The successful synthesis of the target compound hinges on the efficient preparation of key precursors.

The synthesis of halogenated alkoxybenzenes can be achieved through various methods, including the halogenation of alkoxybenzenes or the alkylation of halogenated phenols. For the synthesis of an intermediate like 1-bromo-4-ethoxy-2-propoxybenzene, a plausible route would start from a commercially available brominated dihydroxyphenol. Sequential alkylation, taking into account the differential reactivity of the hydroxyl groups, would be a key step.

Enzymatic halogenation also presents a potential green alternative for the synthesis of halogenated aromatic compounds. Haloperoxidases, for instance, can catalyze the oxidation of halides by hydrogen peroxide to generate a reactive halogenating species. rsc.org This enzymatic approach can offer high selectivity under mild reaction conditions. rsc.org

The synthesis of alkoxy-substituted benzaldehydes is a well-established process. For example, 4-propoxybenzaldehyde (B1265824) can be synthesized via the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and a propyl halide. ukm.my The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. ukm.my

Reactant 1Reactant 2BaseSolventProductReference
4-hydroxybenzaldehyde1-bromopropaneK2CO3DMF4-propoxybenzaldehyde ukm.my

This method can be adapted for the synthesis of various alkoxy-substituted benzaldehydes that may serve as precursors or model compounds in the development of a synthetic route to this compound.

Direct Formylation of Halogenated Alkoxybenzenes

The introduction of the aldehyde functional group onto the halogenated alkoxybenzene precursor is a critical step. Several modern formylation techniques are applicable to aryl bromides.

Recent advancements have led to the development of novel formylation methods. One such method involves the silver(I)-catalyzed formylation of aryl bromides using N,N-dimethylformamide (DMF) as the formyl source in the presence of samarium metal. tandfonline.comtandfonline.com This approach offers a way to convert aryl bromides to aromatic aldehydes under mild conditions. tandfonline.com The proposed mechanism involves the generation of an organosamarium intermediate, which then reacts with DMF in the presence of a silver catalyst. tandfonline.comtandfonline.com

Another approach involves the synergistic use of silver and palladium catalysts for the direct arylation of simple arenes with aryl bromides, although this is for C-C bond formation, the principles of activating aryl bromides are relevant. escholarship.org

Palladium-catalyzed formylation of aryl bromides is a robust and widely used method. nih.govacs.orgresearchgate.net This reaction typically utilizes carbon monoxide and a hydrogen source, such as synthesis gas (CO/H₂), in the presence of a palladium catalyst and a suitable ligand. nih.govacs.orgresearchgate.netacs.org The catalytic cycle is understood to involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by CO insertion and subsequent reductive elimination to yield the aldehyde. acs.orgacs.org The choice of ligand is crucial for the efficiency of the catalyst system. nih.govresearchgate.net

Catalyst SystemFormyl SourceBaseSubstrateProductReference
Pd(OAc)₂ / cataCXium ACO/H₂TMEDAAryl BromideAryl Aldehyde researchgate.net
Palladium / P(1-Ad)₂(n)BuCO/H₂Amine BaseAryl BromideAryl Aldehyde nih.gov

These organometallic-based formylation methods provide a reliable means to introduce the aldehyde group onto the complex 1-bromo-4-ethoxy-2-propoxybenzene intermediate to yield the final product, this compound.

Halogenation of Ethoxy-Propoxybenzaldehyde Derivatives

The introduction of a bromine atom onto an activated aromatic ring, such as one bearing alkoxy substituents, is a fundamental transformation in the synthesis of halogenated benzaldehydes. The directing effects of the ethoxy and propoxy groups play a crucial role in determining the position of bromination.

The synthesis of this compound would likely start from a precursor such as 3-ethoxy-4-propoxybenzaldehyde. The ethoxy and propoxy groups are ortho-, para-directing activators. In this precursor, the positions ortho and para to the alkoxy groups are key sites for electrophilic aromatic substitution. The aldehyde group, being a deactivating meta-director, will also influence the regioselectivity of the bromination.

A common strategy for regioselective bromination involves the use of a brominating agent in a suitable solvent. The choice of brominating agent and reaction conditions can significantly impact the selectivity and yield of the desired product. For instance, the bromination of hydroxy and/or alkoxybenzaldehydes is often carried out in glacial acetic acid, sometimes with the addition of a catalyst or a bromine scavenger.

An alternative approach to control regioselectivity is through directed ortho-metalation. This involves the use of a directing group that positions a metalating agent at a specific ortho position, followed by quenching with an electrophilic bromine source. For benzaldehydes, the aldehyde itself can be converted into a directing group, such as an oxime, to facilitate selective ortho-bromination. For example, O-methyloximes of substituted benzaldehydes have been used as effective directing groups in palladium-catalyzed ortho-bromination reactions. acs.org

Table 1: Comparison of Bromination Reagents and Conditions for Substituted Benzaldehydes

Brominating AgentCatalyst/SolventTemperature (°C)Observations
Br₂Acetic AcidRoom TemperatureCommonly used, but may lead to mixtures of isomers depending on the substrate.
N-Bromosuccinimide (NBS)CCl₄ / PeroxideRefluxPrimarily used for benzylic bromination, but can be used for aromatic bromination under certain conditions.
KBrO₃ / HBrAcetic AcidRoom TemperatureIn situ generation of bromine, offering a safer alternative to handling liquid bromine. sunankalijaga.org
Pd(OAc)₂ / NBSAcetic Acid100Directed C-H bromination, offering high regioselectivity for the ortho position. acs.org

Functional Group Interconversions on Related Bromo-Alkoxybenzaldehydes

Functional group interconversions provide alternative pathways to the target molecule, often starting from more readily available precursors. These strategies can involve the conversion of existing functional groups into the desired ethoxy or propoxy substituents, or the manipulation of the bromo and aldehyde functionalities.

A plausible synthetic route could involve the introduction of the alkoxy groups onto a pre-existing dihalogenated benzaldehyde (B42025). For example, starting with a dibromobenzaldehyde, one of the bromine atoms could be selectively converted to an ethoxy or propoxy group through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The choice of catalyst and reaction conditions is critical to achieve selective substitution.

For instance, the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol, is a classic method for forming aryl ethers. Modern variations of this reaction utilize palladium or copper catalysts with various ligands to achieve higher yields and milder reaction conditions.

In some synthetic routes, it may be necessary to protect the aldehyde functionality or to use the ortho-bromo group as a handle for further functionalization. The aldehyde can be protected as an acetal (B89532), which is stable to many reaction conditions used for modifying the aromatic ring. Following the desired transformations, the acetal can be easily deprotected to regenerate the aldehyde.

The ortho-bromo substituent can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce other substituents if desired. Alternatively, the bromo group can be converted to an organolithium or Grignard reagent, which can then react with a variety of electrophiles. This approach, however, must be carefully managed to avoid reaction with the aldehyde functionality. A transient directing group strategy can be employed for diverse ortho-C(sp²)-H functionalizations of benzaldehyde substrates, including chlorination and bromination, without the need for an auxiliary directing group. nih.govresearchgate.net

One-Pot and Multicomponent Reaction Approaches for Substituted Benzaldehydes

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. caltech.edubeilstein-journals.orgrsc.orgnih.gov These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the isolation and purification of intermediates.

For the synthesis of substituted benzaldehydes, a one-pot procedure could involve the in-situ generation of a reactive intermediate that is then trapped by another reagent. For instance, a two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been developed. acs.orgrug.nlnih.govresearchgate.net This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. acs.orgrug.nlnih.govresearchgate.net

Another approach involves tandem reactions where a single starting material undergoes a series of transformations in one pot. liberty.edu For example, a directed metalation strategy could be used to introduce substituents at specific positions on the aromatic ring, followed by formylation to introduce the aldehyde group. liberty.edu

Table 2: Examples of One-Pot Syntheses of Substituted Benzaldehydes

Starting Material(s)ReagentsKey Transformation(s)Reference
Weinreb amideDIBAL-H, Organolithium, Pd catalystReduction to hemiaminal, Cross-coupling acs.orgrug.nlnih.govresearchgate.net
Formamide, Phenyl lithiumButyllithium, ElectrophileDirected ortho-metalation, Electrophilic substitution liberty.edu
Aromatic aldehyde, Malononitrile, 1,3-CyclohexanedioneRuO₂/Al₂O₃Multicomponent synthesis of 2-amino-pyran analogues researchgate.net

Microwave-Assisted Synthesis Techniques for Benzaldehyde Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. researchgate.netsemanticscholar.orgeurekaselect.comnih.gov The use of microwave irradiation can be particularly beneficial for the synthesis of substituted benzaldehydes.

Microwave heating can be applied to various reaction types, including halogenations, cross-coupling reactions, and multicomponent reactions. For example, the synthesis of benzimidazole (B57391) derivatives from substituted benzaldehydes has been shown to be more efficient under microwave irradiation, with increased product yields in less time. eurekaselect.com Similarly, the condensation reaction to synthesize dibenzylidenecyclohexanone derivatives from benzaldehydes and cyclohexanone (B45756) is significantly faster under microwave irradiation. semanticscholar.org

The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction rates.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzaldehyde Derivatives

ReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Synthesis of Benzimidazole DerivativesSeveral hours, Moderate yieldMinutes, High yield eurekaselect.com
Crossed Aldol (B89426) Condensation120 min, Not specified2 min, 82-98% semanticscholar.org
Synthesis of Quinoline Derivatives6 hours, 79%10 minutes, Higher yield nih.gov

Chemical Reactivity and Advanced Transformations of 2 Bromo 5 Ethoxy 4 Propoxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a key site for numerous organic transformations, characterized by the electrophilic nature of its carbonyl carbon. This makes it susceptible to attack by a wide array of nucleophiles and allows for both oxidative and reductive conversions.

Nucleophilic Addition Reactions (e.g., Acetal (B89532) and Oxime Formation)

The carbonyl carbon of the aldehyde is sp² hybridized and highly electrophilic, making it a prime target for nucleophiles. This reactivity is fundamental to reactions such as acetal and oxime formation.

Acetal Formation: In the presence of an alcohol and an acid catalyst, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde can be converted into its corresponding acetal. This reaction is a common strategy for protecting the aldehyde group during subsequent chemical modifications at other sites of the molecule. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a hemiacetal, which then reacts further to yield a stable acetal.

Oxime Formation: The aldehyde can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This condensation reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. Oximes of related substituted benzaldehydes, such as 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, are known, indicating that this compound would readily undergo this transformation. sigmaaldrich.com

Table 1: Examples of Nucleophilic Addition Reactions on Related Benzaldehydes
Reactant AldehydeReagentProduct TypeReference
3-Bromo-5-methoxy-4-propoxybenzaldehydeHydroxylamineOxime sigmaaldrich.com
2-Bromo-5-ethoxy-4-isopropoxybenzaldehydeHydroxylamineOxime scbt.com

Oxidative Transformations to Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Common and effective oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic conditions. ncert.nic.in Studies on various substituted benzaldehydes have demonstrated that permanganate oxidation, particularly under phase transfer catalysis conditions, can produce the corresponding benzoic acids in very high yields. research-advances.orgsemanticscholar.orgresearchgate.net This method is efficient for converting benzaldehydes into their respective carboxylic acids. acs.org

Table 2: Oxidative Transformations of Substituted Benzaldehydes
SubstrateOxidizing AgentProductYieldReference
Benzaldehyde (B42025)Potassium Permanganate (under PTC)Benzoic Acid>90% research-advances.org
4-chlorobenzaldehydePotassium Permanganate (under PTC)4-chlorobenzoic acid>90% research-advances.org

Reductive Transformations to Alcohols

Conversely, the aldehyde can be reduced to a primary alcohol, (2-Bromo-5-ethoxy-4-propoxyphenyl)methanol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inmasterorganicchemistry.com Sodium borohydride is a milder, more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com It efficiently reduces aldehydes and ketones without affecting other functional groups like esters. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. acs.org Subsequent protonation of the resulting alkoxide during workup yields the primary alcohol. masterorganicchemistry.com

Table 3: Reduction of Aldehydes to Primary Alcohols
SubstrateReducing AgentSolventProductReference
BenzaldehydeSodium Borohydride (NaBH₄)MethanolBenzyl (B1604629) alcohol acs.org
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Sodium Borohydride (NaBH₄)EthanolVanillyl alcohol ugm.ac.id

Condensation Reactions for Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nanobioletters.com This reaction typically occurs under reflux in an alcohol solvent and involves the formation of a C=N double bond. researchgate.netrecentscientific.com Aromatic aldehydes are particularly good substrates for forming stable Schiff bases. ukm.my The synthesis of a wide variety of Schiff bases from substituted benzaldehydes, such as 5-Bromo-2-hydroxybenzaldehyde with aniline, has been extensively reported, highlighting the general applicability of this reaction. researchgate.netrecentscientific.com These compounds are of significant interest due to their diverse applications.

Table 4: Synthesis of Schiff Bases from Substituted Aldehydes
Aldehyde ComponentAmine ComponentSolventProduct TypeReference
5-Bromo-2-hydroxybenzaldehydeAnilineEthanolSchiff Base researchgate.netrecentscientific.com
p-methoxysalicylaldehyde2-(methylthio)aniline derivativesEthanol/DichloromethaneSchiff Base ajol.info
Various Aldehydes3-bromo-4-methyl aniline-Schiff Base nanobioletters.com

Aldol (B89426) Condensations

Aromatic aldehydes, which lack α-hydrogens, cannot self-condense via the aldol reaction. However, they are excellent electrophilic partners in mixed or directed aldol condensations, often referred to as Claisen-Schmidt condensations. libretexts.orgacs.org In this reaction, this compound can react with an enolizable aldehyde or ketone in the presence of a base (like NaOH or KOH) to form a β-hydroxy carbonyl compound, which typically dehydrates readily to yield a stable α,β-unsaturated carbonyl compound. numberanalytics.comnumberanalytics.com This reaction is a powerful method for forming new carbon-carbon bonds and creating conjugated systems. asianpubs.org

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling chemistry. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: The aryl bromide can be coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is highly versatile for forming new carbon-carbon bonds, allowing for the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl substituents at the 2-position of the benzaldehyde. organic-chemistry.orgnih.gov

Heck-Mizoroki Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org It provides a direct method for the vinylation of the aromatic ring. beilstein-journals.org

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond through reaction with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing substituted anilines and has largely replaced older, harsher methods. youtube.com It allows for the introduction of a wide range of nitrogen-containing functional groups. nih.gov

Table 5: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides
Reaction NameCoupling PartnerBond FormedKey ReagentsReference
Suzuki-Miyaura CouplingOrganoboron compound (e.g., R-B(OH)₂)C-CPd catalyst, Base organic-chemistry.orgresearchgate.net
Heck-Mizoroki ReactionAlkene (e.g., H₂C=CHR)C-CPd catalyst, Base wikipedia.orgnih.gov
Buchwald-Hartwig AminationAmine (e.g., R₂NH)C-NPd catalyst, Base, Phosphine ligand wikipedia.orgtcichemicals.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium and nickel complexes are particularly effective catalysts for these transformations.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. For a substrate like this compound, these reactions offer a direct method for the introduction of aryl and acyl moieties.

Arylation: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for the formation of biaryl structures. While specific studies on this compound are not prevalent, the arylation of structurally similar 2-bromo-4,5-dialkoxybenzaldehydes has been documented. For instance, the coupling of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( wisc.edumnstate.edunih.govthiadiazole) with (2-ethylhexyl)thiophene, catalyzed by Pd(OAc)₂, demonstrates the feasibility of such transformations on complex aromatic systems. nih.gov The general conditions for such reactions often involve a palladium catalyst, a base, and a suitable solvent.

A general protocol for the palladium-catalyzed α-arylation of aldehydes has also been developed, which could potentially be applied to the aldehyde functional group of the target molecule, although this would represent a different mode of reactivity. berkeley.edu

Acylation: The introduction of an acyl group can be achieved through palladium-catalyzed acylation reactions. A direct acylation of aryl bromides with aldehydes has been reported, which could theoretically be applied to couple this compound with another aldehyde, resulting in a ketone. liv.ac.uk This reaction is typically catalyzed by a palladium source in the presence of a secondary amine. liv.ac.uk Furthermore, a palladium-catalyzed intermolecular O-acylation of α-diazoesters with ortho-bromobenzaldehydes has been described, leading to isocoumarin (B1212949) derivatives. nih.gov This latter reaction highlights the potential for intramolecular cyclization following the initial cross-coupling event.

< div class="table-container"> < h5> Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Substrates < /h5> < table> < thead> < tr> < th> Reaction Type < /th> < th> Aryl Bromide Substrate < /th> < th> Coupling Partner < /th> < th> Catalyst/Reagents < /th> < th> Product Type < /th> < th> Reference < /th> < /tr> < /thead> < tbody> < tr> < td> Arylation < /td> < td> 4,8-dibromobenzo[1,2-d:4,5-d′]bis( wisc.edumnstate.edunih.govthiadiazole) < /td> < td> (2-ethylhexyl)thiophene < /td> < td> Pd(OAc)₂, PivOK, Toluene < /td> < td> Mono- and bis-aryl derivatives < /td> < td> nih.gov < /td> < /tr> < tr> < td> Acylation < /td> < td> 1-bromo-4-methoxybenzene < /td> < td> Octanal < /td> < td> Pd(dba)₂, Pyrrolidine, 4Å MS < /td> < td> Alkyl aryl ketone < /td> < td>

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Nickel catalysis offers a cost-effective and often complementary alternative to palladium. Nickel complexes can catalyze the addition of aryl bromides to aldehydes, forming secondary alcohols. organic-chemistry.org This reaction typically employs a nickel catalyst, such as a complex with bipyridine or PyBox ligands, and a reducing agent like zinc metal. organic-chemistry.org A significant advantage of this method is its tolerance of acidic functional groups that are often incompatible with traditional organometallic reagents like Grignard reagents. organic-chemistry.org This would be particularly relevant for this compound, where the aldehyde group could potentially interfere with more reactive organometallics.

The mechanism is thought to involve the formation of an arylnickel intermediate, which then adds to the carbonyl group of the aldehyde. organic-chemistry.org The presence of a Lewis acid co-catalyst, such as ZnBr₂, can enhance the reactivity. organic-chemistry.org

Nucleophilic Aromatic Substitution with Bromine Displacement

The bromine atom on the aromatic ring of this compound can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are generally electron-rich and thus poor substrates for nucleophilic attack. However, the presence of electron-withdrawing groups ortho and/or para to the leaving group can activate the ring towards SNAr. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the aldehyde group at the 1-position is an electron-withdrawing group. This group is ortho to the bromine atom at the 2-position, which should facilitate nucleophilic attack at the carbon bearing the bromine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org

A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiolates, leading to the corresponding ethers, anilines, and thioethers. For example, the reaction of 2-Bromo-4,5-dimethoxybenzaldehyde with sodium methoxide (B1231860) in the presence of a copper catalyst has been used to synthesize 2,4,5-trimethoxybenzaldehyde. erowid.org

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The aryl bromide functionality of this compound allows for the formation of highly reactive organometallic reagents, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and strong bases, enabling a wide range of subsequent transformations.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (2-formyl-4-ethoxy-5-propoxy)phenylmagnesium bromide. mnstate.eduadichemistry.comwikipedia.org The formation of Grignard reagents is often initiated by the addition of a small amount of an activating agent like iodine or 1,2-dibromoethane. mnstate.eduwikipedia.org It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. mnstate.eduwikipedia.org The presence of the aldehyde group in the same molecule presents a challenge, as the newly formed Grignard reagent could potentially react with the aldehyde of another molecule. This can often be mitigated by using low temperatures and carefully controlled addition of the aryl bromide to the magnesium.

Organolithium Reagents: Alternatively, an organolithium reagent can be generated via lithium-halogen exchange by treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This method is often faster and cleaner than the direct reaction with lithium metal. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com Similar to Grignard reagents, the aldehyde functionality would need to be considered to avoid undesired side reactions.

Once formed, these organometallic reagents can be reacted with a wide array of electrophiles. For example, reaction with another aldehyde or a ketone would yield a secondary or tertiary alcohol, respectively. wikipedia.org Reaction with carbon dioxide would produce a carboxylic acid. wisc.edu

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Cooperative Reactivity of Aldehyde and Aryl Bromide Functional Groups

The proximate arrangement of the aldehyde and aryl bromide functionalities in this compound can lead to cooperative reactivity, enabling intramolecular reactions to form cyclic structures. For instance, after conversion of the aryl bromide to an organometallic species (Grignard or organolithium), an intramolecular nucleophilic addition to the aldehyde carbonyl group could potentially occur, leading to the formation of a five-membered ring containing an alcohol.

Furthermore, transition metal-catalyzed reactions can be designed to exploit the presence of both functional groups. For example, a palladium-catalyzed intramolecular acylation of an aryl diazoester with an ortho-bromobenzaldehyde has been shown to produce isocoumarin derivatives, demonstrating a cascade reaction involving both the C-Br and C-H bonds. nih.gov

Photochemical Transformations Involving Aldehyde and Aryl Bromide Substrates

The aldehyde and aryl bromide moieties in this compound can both participate in photochemical reactions. Aromatic aldehydes are known to undergo a variety of photochemical transformations upon irradiation with UV light. For instance, benzaldehyde can undergo photolysis to form various radical species. researchgate.net

The C-Br bond can also be cleaved under photochemical conditions. The photochemical reaction of methyl 2-bromo-4,4,4-trichloro-2-methylbutyrate has been shown to proceed via homolytic cleavage of the carbon-bromine bond, leading to various photoproducts through disproportionation, elimination, and hydrogen abstraction. researchgate.net While specific studies on this compound are lacking, it is conceivable that irradiation could lead to the formation of an aryl radical, which could then participate in a range of subsequent reactions, including intramolecular cyclization or intermolecular coupling.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. This technique provides the exact mass of the molecular ion, allowing for the determination of its elemental composition with high precision.

The theoretical exact mass of this compound (C₁₂H₁₅BrO₃) can be calculated as follows:

ElementNumber of AtomsAtomic MassTotal Mass
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)151.00782515.117375
Bromine (⁷⁹Br)178.91833778.918337
Oxygen (¹⁶O)315.99491547.984745
Total Exact Mass 286.020457

This table presents the calculated exact mass for the most abundant isotopes.

In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate the protonated molecule [M+H]⁺ or other adducts. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would then measure the mass-to-charge ratio (m/z) of these ions to four or more decimal places.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural motifs can be identified. Key expected fragmentation pathways for this compound would likely involve:

Loss of the propoxy group: A significant fragment would be expected from the cleavage of the propoxy radical, leading to a prominent ion.

Loss of the ethoxy group: Similarly, the loss of the ethoxy radical would produce another characteristic fragment ion.

Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule from the aldehyde group is a common fragmentation pathway for benzaldehydes.

Cleavage of the alkyl chains: Fragmentation within the propyl and ethyl chains of the ether linkages would also be observed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the complete structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ would be approximately:

ProtonsMultiplicityIntegrationApproximate Chemical Shift (ppm)
Aldehyde (-CHO)Singlet1H9.8 - 10.0
Aromatic (H-6)Singlet1H7.3 - 7.5
Aromatic (H-3)Singlet1H6.8 - 7.0
Ethoxy (-OCH₂CH₃)Quartet2H4.0 - 4.2
Propoxy (-OCH₂CH₂CH₃)Triplet2H3.9 - 4.1
Propoxy (-OCH₂CH₂CH₃)Sextet2H1.7 - 1.9
Ethoxy (-OCH₂CH₃)Triplet3H1.4 - 1.6
Propoxy (-OCH₂CH₂CH₃)Triplet3H0.9 - 1.1

These are predicted values based on analogous structures.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

CarbonApproximate Chemical Shift (ppm)
Aldehyde (C=O)188 - 192
Aromatic (C-Br)110 - 115
Aromatic (C-O)155 - 160
Aromatic (C-H)110 - 130
Ethoxy (-OCH₂)64 - 68
Propoxy (-OCH₂)70 - 74
Propoxy (-CH₂-)22 - 26
Ethoxy (-CH₃)14 - 16
Propoxy (-CH₃)10 - 12

These are predicted values based on analogous structures.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the protons of the ethoxy group (-OCH₂CH₃ ) and the propoxy group (-OCH₂CH₂CH₃ ).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded protons and carbons, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the aldehyde proton and the aromatic carbons, and between the methylene (B1212753) protons of the ethoxy and propoxy groups and their respective attached aromatic carbons.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could be employed to study its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample. ssNMR can provide information about polymorphism (the existence of different crystalline forms), molecular packing, and intermolecular interactions in the solid state.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis, including Carbonyl and Aromatic C-H Stretches

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Aldehyde C-HStretch2820 - 2850 and 2720 - 2750
Carbonyl (C=O)Stretch1680 - 1700
Aromatic C=CStretch1580 - 1600 and 1450 - 1500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C-O (Ether)Stretch1200 - 1250
C-BrStretch500 - 600

These are predicted values based on characteristic group frequencies.

The strong absorption band for the carbonyl group would be a key diagnostic feature. The precise position of this band can be influenced by conjugation with the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzaldehyde (B42025) chromophore, with its conjugated system of the aromatic ring and the carbonyl group, would result in characteristic UV absorptions. The ethoxy and propoxy substituents, being auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde.

For this compound dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, one would expect to observe absorption bands corresponding to:

π → π* transitions: These are typically strong absorptions and would likely appear in the region of 250-300 nm.

n → π* transitions: These are weaker absorptions and would be expected at longer wavelengths, possibly in the 300-350 nm region.

Advanced Chromatographic Separations

Advanced chromatographic techniques would be essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound and for its quantification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection would typically be performed using a UV detector set to one of the absorption maxima of the compound.

Gas Chromatography (GC): Given the likely volatility of this compound, GC could also be used for its analysis, particularly for assessing purity and for quantitative measurements. A non-polar or medium-polarity capillary column would be suitable. When coupled with a mass spectrometer (GC-MS), this technique would provide both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) with High-Resolution Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. The separation is typically achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity.

The mobile phase often consists of a gradient mixture of an aqueous component (like water with a formic acid modifier to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to ensure the timely elution of the analyte while providing good resolution from any potential impurities.

Pairing HPLC with high-resolution detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS) provides extensive information. A DAD can furnish the UV-Vis spectrum of the analyte peak, offering preliminary structural information based on the chromophores present in the molecule. For more definitive identification and structural confirmation, coupling HPLC with a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is invaluable. This allows for the precise determination of the molecular weight and the fragmentation pattern of the compound, confirming its elemental composition and structure.

In many cases, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to enhance UV detection and improve chromatographic separation of aldehydes. nih.govwaters.comperlan.com.plresearchgate.net The resulting hydrazone is more stable and has a strong chromophore, leading to lower detection limits. nih.govresearchgate.net

Table 1: Illustrative HPLC-DAD Parameters for Analysis of this compound

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm and 280 nm
Expected Retention Time ~15.2 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. innovatechlabs.com It is exceptionally well-suited for assessing the purity of this compound and identifying any volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. innovatechlabs.comund.eduresearchgate.netgoogle.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then swept by an inert carrier gas (usually helium or hydrogen) onto a capillary column. The column, often coated with a non-polar or mid-polar stationary phase like polydimethylsiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. A programmed temperature ramp is used to facilitate the elution of compounds with different volatilities.

As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization), separates the resulting ions based on their mass-to-charge ratio, and detects them. The result is a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. The total ion chromatogram (TIC) provides information on the purity of the sample, with the area of each peak being proportional to the concentration of the corresponding component.

Table 2: Representative GC-MS Conditions for Purity Analysis

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial temp 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min)
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Two-Dimensional Chromatography for Complex Mixture Resolution

For highly complex samples where single-dimension chromatography may not provide adequate resolution, two-dimensional (2D) chromatography offers significantly enhanced separation power. nih.govyoutube.comyoutube.com This technique subjects the sample to two independent separation mechanisms. youtube.comyoutube.com Comprehensive two-dimensional gas chromatography (GCxGC) is particularly effective for resolving complex mixtures of volatile organic compounds. nih.gov

In a GCxGC system, two columns with different stationary phase selectivities are coupled via a modulator. The effluent from the first-dimension column is periodically trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. The result is a structured, two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional analysis. This would be particularly useful if the synthesis of this compound resulted in a complex mixture of isomers or by-products with similar boiling points.

Similarly, two-dimensional liquid chromatography (2D-LC) can be employed for non-volatile samples, using two different LC separation modes (e.g., reversed-phase and normal-phase) to achieve orthogonal separation and resolve complex mixtures. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (such as nitrogen or sulfur) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized molecule like this compound.

The method typically involves the high-temperature combustion of a precisely weighed sample in an excess of oxygen. The combustion products (CO₂, H₂O, etc.) are passed through a series of traps or columns where they are separated and quantified by detectors (e.g., thermal conductivity detectors). The bromine content can be determined by methods such as titration after combustion.

The experimentally determined mass percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₁₂H₁₅BrO₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric composition. davidson.edu

Table 3: Elemental Analysis Data for this compound (C₁₂H₁₅BrO₃)

ElementTheoretical Mass %Experimental Mass % (Illustrative)
Carbon (C)50.19%50.25%
Hydrogen (H)5.27%5.31%
Oxygen (O)16.71%16.65%
Bromine (Br)27.82%27.79%

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The aldehyde functional group is electrochemically active and can be either oxidized or reduced. The presence of the electron-donating ethoxy and propoxy groups, as well as the electron-withdrawing bromo group, will influence the potentials at which these redox processes occur.

In a CV experiment, the potential applied to a working electrode is swept linearly in both forward and reverse directions within a solution containing the analyte and a supporting electrolyte. The resulting current is measured and plotted against the applied potential. The resulting voltammogram can reveal the potentials of oxidation and reduction events, the reversibility of these processes, and information about reaction mechanisms. For instance, the reduction of benzaldehyde typically proceeds via a one-electron transfer to form a radical anion. xmu.edu.cn

Table 4: Hypothetical Electrochemical Data from Cyclic Voltammetry

ParameterValue/Condition
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Scan Rate 100 mV/s
Cathodic Peak Potential (Epc) -1.85 V (vs. Ag/AgCl)
Process Irreversible reduction of the aldehyde group

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic structure of compounds. For a substituted benzaldehyde (B42025), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule in its lowest energy state. The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be determined. The HOMO-LUMO energy gap is a key parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectroscopic Property Prediction

To understand how 2-Bromo-5-ethoxy-4-propoxybenzaldehyde interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states, which is fundamental for predicting the molecule's UV-Visible absorption spectrum. TD-DFT can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions, Molecular Stability, and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution and bonding interactions within a molecule. For this compound, NBO analysis would reveal the delocalization of electron density between occupied and unoccupied orbitals. This information is crucial for understanding hyperconjugative interactions, which contribute to molecular stability. Furthermore, NBO analysis quantifies the natural atomic charges on each atom, providing a detailed picture of the intramolecular charge transfer (ICT) occurring due to the presence of electron-donating (ethoxy, propoxy) and electron-withdrawing (bromo, aldehyde) groups.

Molecular Dynamics Simulations for Conformational Analysis

The ethoxy and propoxy side chains of this compound can rotate, leading to multiple possible conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of atoms and bonds at a given temperature, MD can identify the most stable conformers and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility and preferred shapes.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are essential for elucidating the mechanisms of chemical reactions. For an aldehyde like this compound, these studies could investigate reactions involving the aldehyde group, such as nucleophilic addition. By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energies for different reaction pathways. This allows for the prediction of the most favorable reaction mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict various spectroscopic parameters. For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, when compared with experimental data, can aid in the structural confirmation of the compound. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These computed frequencies help in the assignment of the vibrational modes observed in the experimental IR spectrum, such as the characteristic C=O stretching frequency of the aldehyde group.

Analysis of Electronic Properties (e.g., Electrostatic Potential, Ionization Potential, Dipole Moment, Polarizability, Hyperpolarizability)

Data Tables

As there is no specific published data for this compound, the following tables are presented as examples of how such data would be structured. The values are hypothetical and for illustrative purposes only.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) / Angle (°)
C=O Value
C-Br Value
C-C-O (ethoxy) Value
C-C-O (propoxy) Value

Table 2: Calculated Electronic Properties

Property Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
Energy Gap (eV) Value
Ionization Potential (eV) Value

Table 3: Predicted Spectroscopic Data

Spectroscopic Data Predicted Value
λmax (nm) (TD-DFT) Value
¹³C NMR Chemical Shift (C=O) (ppm) Value

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compound Synthesis

Substituted benzaldehydes are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. The aldehyde functionality of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde serves as a key electrophilic center for cyclization and condensation reactions. While specific literature on this exact molecule is limited, its structure is analogous to other dialkoxybenzaldehydes used in forming diverse heterocyclic scaffolds.

For instance, substituted benzaldehydes are known to react with various dinucleophiles to construct five, six, and seven-membered rings. The presence of the electron-donating ethoxy and propoxy groups can influence the reactivity of the aldehyde and the benzene (B151609) ring, while the bromine atom provides a site for subsequent cross-coupling reactions to further elaborate the heterocyclic product.

Table 1: Representative Heterocyclic Syntheses Involving Substituted Benzaldehydes

Heterocycle ClassGeneral ReactantsReaction TypePotential Application
Benzothiazineso-AminothiophenolCondensation/CyclizationPharmaceutical Scaffolds
QuinolinesAnilines, α-Methylene ketonesFriedländer AnnulationDyes, Bioactive Molecules
DihydropyrimidinesUrea, β-KetoesterBiginelli ReactionCalcium Channel Blockers
BenzofuransPhenols, Palladium catalystIntramolecular CyclizationNatural Product Synthesis

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs present in this compound make it a valuable intermediate for the synthesis of advanced pharmaceutical compounds. Bromo-aromatic compounds are frequently used in the pharmaceutical industry as key precursors for introducing aryl groups into a target molecule, often via metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions.

The aldehyde group can be readily converted into other functional groups, such as alcohols, amines, or carboxylic acids, providing further pathways for molecular diversification. The alkoxy groups can enhance the lipophilicity of a potential drug molecule, which can be crucial for its pharmacokinetic profile, including absorption and distribution within the body. While direct applications of this specific compound are not widely documented, related bromo-substituted intermediates are integral to the synthesis of drugs for various conditions, including neurological and endocrine disorders. ambeed.com

Role in Agrochemical Synthesis Research

In the field of agrochemical research, there is a continuous search for new molecules with potential herbicidal, fungicidal, or insecticidal properties. Schiff bases, which are readily synthesized from aldehydes and primary amines, and their metal complexes are a class of compounds that have demonstrated significant biological activity. bldpharm.com The imine linkage in Schiff bases is often crucial for their bioactivity.

This compound can serve as the aldehyde component in the synthesis of a wide range of Schiff bases. The nature of the substituents on the aromatic ring can be systematically varied to fine-tune the biological activity of the resulting compounds. The bromine atom and alkoxy groups can influence factors such as the compound's stability, solubility, and interaction with biological targets. Research into Schiff bases derived from substituted benzaldehydes has shown their potential as effective agents in crop protection.

Synthesis of Polymeric Materials via Oxidative Polymerization of Derivatives

While this compound itself is not a phenol (B47542) and thus not directly suitable for phenolic oxidative polymerization, it can be chemically modified to become a polymerizable monomer. For example, selective dealkylation of one of the alkoxy groups (e.g., converting the ethoxy or propoxy group to a hydroxyl group) would yield a substituted hydroxybenzaldehyde. Such phenolic derivatives could then potentially undergo oxidative polymerization.

Oxidative polymerization of phenols is a well-established method for producing poly(phenylene oxide)s (PPOs) and other phenolic resins. These polymers often exhibit high thermal stability and excellent dielectric properties. The polymerization is typically catalyzed by enzyme systems like peroxidase or metal-based catalysts. The substituents on the aromatic ring of the monomer unit would ultimately define the properties of the resulting polymer. Therefore, derivatives of this compound could be investigated as precursors to new polymeric materials with tailored characteristics.

Development of Radiolabeled Probes for Chemical Biology and Imaging Research

Radiolabeled molecules are indispensable tools in chemical biology and nuclear medicine for in-vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level.

Substituted benzaldehydes can serve as precursors for the synthesis of such imaging probes. A common strategy involves the introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. For a molecule like this compound, a radiolabel could potentially be incorporated into one of the alkoxy groups or attached via a prosthetic group after converting the aldehyde to a more suitable functionality. The resulting radiolabeled probe could then be used to study specific biological targets, provided it has the appropriate binding affinity and pharmacokinetic properties.

Ligand and Catalyst Development (e.g., Schiff Base Ligands for Metal Complexation)

One of the most direct and well-explored applications of aldehydes is in the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between an aldehyde and a primary amine. The resulting compound contains an imine or azomethine group (-C=N-) which is an excellent coordination site for metal ions.

This compound can react with a multitude of primary amines (aliphatic, aromatic, or heterocyclic) to generate a library of bidentate or polydentate Schiff base ligands. These ligands can then be complexed with various transition metals (e.g., Cu, Ni, Co, Zn) to form stable metal complexes.

Table 2: Formation of a Representative Schiff Base and its Metal Complex

Reactant 1Reactant 2Product (Schiff Base Ligand)Complexing Metal IonPotential Application of Complex
This compoundAnilineN-(2-Bromo-5-ethoxy-4-propoxybenzylidene)anilineCopper(II)Catalysis, Antimicrobial Agent
This compoundEthylenediamineN,N'-Bis(2-bromo-5-ethoxy-4-propoxybenzylidene)ethane-1,2-diamineNickel(II)Material Science
This compound2-Aminophenol2-((2-Bromo-5-ethoxy-4-propoxybenzylidene)amino)phenolCobalt(II)Bioinorganic Chemistry Model

These metal complexes are of significant interest due to their diverse applications in areas such as catalysis (e.g., in oxidation reactions), materials science (e.g., as molecular magnets), and as models for biological systems. bldpharm.com

Synthesis of Optically Active Compounds

The aldehyde group in this compound is a prochiral center. This means that nucleophilic addition to the carbonyl carbon can generate a new stereocenter. By using chiral reagents or catalysts, it is possible to control the stereochemical outcome of such reactions, leading to the synthesis of optically active (enantiomerically enriched) compounds.

For example, the asymmetric reduction of the aldehyde group can yield a chiral secondary alcohol. Similarly, enantioselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) can produce chiral secondary alcohols with high enantiomeric excess. These optically active products are highly valuable as chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. While specific examples utilizing this compound are not prevalent, the methodology is a cornerstone of modern asymmetric synthesis.

Structure Activity Relationship Sar Studies Non Clinical

Systematic Modification of the Bromo, Ethoxy, and Propoxy Substituents

The reactivity and interaction of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde with biological targets can be theoretically modulated by altering its substituent groups: the bromo, ethoxy, and propoxy moieties.

The presence and position of a halogen atom on the benzaldehyde (B42025) ring can significantly influence the molecule's electronic properties and reactivity. The bromine atom at the C2 position (ortho to the aldehyde group) in this compound is expected to have a notable impact.

Electronic Effects : Halogens are electron-withdrawing through induction and electron-donating through resonance. For bromine, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Steric Hindrance : A substituent at the ortho position can create steric hindrance, which might influence the approach of reactants to the aldehyde group. This can affect reaction rates and binding affinity to molecular targets.

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which could play a role in molecular recognition and binding to biological macromolecules.

The nature of the halogen also plays a role. Replacing bromine with other halogens would alter these effects. For instance, fluorine is more electronegative, leading to a stronger inductive effect, while iodine is more polarizable and a better halogen bond donor.

A hypothetical SAR study could involve synthesizing analogs with the bromo group at different positions (e.g., meta or para to the aldehyde) or replacing it with other halogens to assess the impact on a specific activity.

The ethoxy and propoxy groups are alkoxy substituents that can influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds.

Lipophilicity : The length and branching of the alkoxy chains are key determinants of the molecule's lipophilicity. Longer or more branched chains generally increase lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets in proteins. For instance, increasing the chain length from ethoxy to propoxy, and potentially to butoxy, could enhance binding to lipophilic targets, up to a certain point where steric hindrance becomes a limiting factor.

Steric Effects : The size and conformation of the alkoxy groups can influence how the molecule fits into a binding site. Branching, such as using an isopropoxy group instead of a propoxy group, would introduce different steric constraints.

Hydrogen Bonding : The oxygen atoms of the alkoxy groups can act as hydrogen bond acceptors, contributing to the binding affinity with biological targets that have hydrogen bond donor groups.

Systematic variation of these alkoxy chains, for example, by synthesizing a series of analogs with different chain lengths (methoxy, ethoxy, propoxy, butoxy) or branching patterns, would be a classical approach to probe the SAR and optimize activity.

Derivatization Strategies for SAR Probing

To further explore the SAR of this compound, its aldehyde functional group can be derivatized.

Schiff bases, formed by the condensation of the aldehyde group with primary amines, are a common and effective way to explore SAR. The resulting imine (-C=N-) linkage can be crucial for biological activity, and the substituent on the nitrogen atom provides a point for diversification.

For instance, studies on Schiff bases derived from other substituted benzaldehydes have demonstrated significant antimicrobial and antifungal activities. The biological activity of these derivatives is often influenced by the nature of the substituents on the benzaldehyde ring.

Below is a table of antifungal activity for a series of Schiff bases derived from L-tryptophan and various carbonyl precursors, illustrating how structural modifications can impact biological activity. While not directly derived from this compound, this data demonstrates the principle of how derivatization can be used for SAR probing.

**Table 1: Antifungal Activity of L-Tryptophan Derived Schiff Bases against *Fusarium oxysporum***

Compound R1 R2 IC50 (mM)
3a -CH3 -CH3 0.89
3b -CH3 -CH2CH3 0.82
3c -CH3 -Ph > 100
3d -CH3 -CH2Ph 3.86
3e -CH2CH3 -CH3 0.60
3f -CH2CH3 -CH2CH3 0.88
3g -CH2CH3 -Ph > 100
3h -CH2CH3 -CH2Ph > 100
3i -CH(CH3)2 -CH3 2.50
3j -CH(CH3)2 -CH2CH3 2.11
3k -CH(CH3)2 -Ph > 100
3l -CH(CH3)2 -CH2Ph > 100

Data from a study on L-tryptophan derived Schiff bases, demonstrating SAR principles. nih.govacs.org

This table shows that small alkyl groups for R1 and R2 (e.g., methyl, ethyl) tend to result in higher antifungal activity (lower IC50), while bulkier groups like phenyl (-Ph) lead to a loss of activity. nih.govacs.org This suggests that for Schiff bases of this compound, the choice of the amine used for derivatization would be critical for its potential biological activity.

The aldehyde group is readily oxidized to a carboxylic acid or reduced to a primary alcohol. Comparing the biological or chemical activity of these derivatives with the parent aldehyde can provide valuable SAR information.

Oxidized Form (Benzoic Acid Derivative) : The corresponding 2-Bromo-5-ethoxy-4-propoxybenzoic acid would have different electronic and hydrogen bonding properties. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, which would significantly alter the compound's solubility and interaction with biological targets. SAR studies on benzoic acid derivatives have shown that electron-donating groups can be important for certain biological activities. iomcworld.com

Reduced Form (Benzyl Alcohol Derivative) : The 2-Bromo-5-ethoxy-4-propoxybenzyl alcohol would have a hydroxyl group, which is a good hydrogen bond donor and acceptor. This would change the molecule's polarity and steric properties compared to the aldehyde. Structure-toxicity relationship studies on benzyl (B1604629) alcohols have demonstrated that both lipophilicity (log Kow) and electronic effects (Hammett sigma constant) are important for their biological response. nih.gov

A comparative analysis of the aldehyde, carboxylic acid, and alcohol forms would elucidate the role of the carbonyl group and its oxidation state in the compound's activity.

In Silico SAR Modeling and Cheminformatics Approaches

In the absence of extensive empirical data, computational methods are invaluable for predicting the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For a set of analogs of this compound, a QSAR model could be developed using molecular descriptors such as electronic properties (e.g., Hammett constants), lipophilicity (e.g., logP), and steric parameters (e.g., molar refractivity). Such models can predict the activity of new, unsynthesized analogs and guide further research. For example, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents resulted in an equation that could predict the activity of new derivatives. unair.ac.id

Molecular Docking : This computational technique can predict the preferred orientation of a molecule when bound to a target protein. By docking this compound and its virtual analogs into the active site of a relevant enzyme or receptor, one can gain insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to binding affinity. This can help rationalize SAR observations and guide the design of more potent compounds.

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model could be developed based on a set of active benzaldehyde derivatives, which would then serve as a template for designing new molecules with a higher probability of being active.

These in silico approaches can provide a theoretical framework for the SAR of this compound, helping to prioritize the synthesis of the most promising analogs for future non-clinical studies.

Correlation of Electronic and Steric Parameters with Chemical or Biological Efficacy (e.g., Hammett Equation Applications)

The chemical reactivity and biological activity of aromatic compounds, such as substituted benzaldehydes, are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. libretexts.org These effects can be broadly categorized into electronic and steric parameters. Electronic effects alter the electron density distribution within the molecule, affecting reaction rates and molecular interactions, while steric effects pertain to the spatial arrangement of atoms and can hinder or facilitate interactions. srmist.edu.inresearchgate.net

The Hammett equation is a widely used linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of the benzene ring. wikipedia.org The equation is given by:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and reflects its electronic effect (a positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group). mlsu.ac.in

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

In the context of this compound analogs, SAR studies would involve synthesizing a series of compounds with varied substituents at different positions and evaluating their chemical or biological efficacy. The electronic effects of these substituents, quantified by their Hammett σ constants, can then be correlated with the observed activity.

Detailed Research Findings

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on other substituted benzaldehydes. For instance, studies on the reactivity of para-substituted benzaldehydes in various chemical reactions have demonstrated a strong correlation between the Hammett substituent constants and the observed reaction rates. researchgate.net Similarly, the biological activity of benzaldehyde derivatives, such as their interaction with proteins like human serum albumin, has been shown to be dependent on the electronic properties of the para-substituents. nih.gov

For a hypothetical series of analogs of this compound, where a substituent 'R' is varied at a specific position, a Hammett plot would be constructed by plotting the logarithm of the relative activity (e.g., reaction rate or binding affinity) against the corresponding σ values. A linear correlation would indicate that the electronic effects of the substituents are a primary determinant of the activity.

The steric effects can be evaluated using parameters such as Taft's steric parameter (Es), which quantifies the steric bulk of a substituent. In cases where both electronic and steric effects are significant, a multiparameter equation, such as the Hansch equation, may be employed to deconvolve these contributions.

Illustrative Data Tables

To demonstrate the application of these principles, the following tables present hypothetical data for a series of analogs of this compound, where a substituent 'R' is varied. The biological efficacy is represented as the concentration required for 50% inhibition (IC₅₀) of a target enzyme. A lower IC₅₀ value indicates higher efficacy.

Table 1: Electronic and Steric Parameters of Hypothetical Analogs

CompoundR-GroupHammett Constant (σ)Taft Steric Parameter (Es)
1-H0.001.24
2-CH₃-0.170.00
3-Cl0.230.27
4-NO₂0.78-1.01
5-OCH₃-0.270.69

Table 2: Correlation of Biological Efficacy with Electronic Parameters

CompoundR-Grouplog(1/IC₅₀)Hammett Constant (σ)
1-H4.500.00
2-CH₃4.25-0.17
3-Cl4.850.23
4-NO₂5.600.78
5-OCH₃4.10-0.27

From the data in Table 2, a Hammett plot of log(1/IC₅₀) versus σ would likely show a positive slope (a positive ρ value), suggesting that electron-withdrawing groups enhance the biological efficacy. This could imply that the reaction mechanism involves the development of a negative charge in the transition state, which is stabilized by electron-withdrawing substituents.

Future Research Directions

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influential in guiding the development of synthetic methodologies. researchgate.net For a polysubstituted benzaldehyde (B42025) like 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, future research will likely prioritize the development of more environmentally friendly synthetic routes.

Future synthetic strategies will aim to minimize the use of hazardous reagents and solvents. Research is expected to focus on reactions that can be conducted in aqueous media or under solvent-free conditions, thereby reducing volatile organic compound (VOC) emissions. researchgate.net The adoption of energy-efficient methods, such as microwave-assisted or photochemical reactions, could also significantly reduce the environmental impact of synthesis. beilstein-journals.org For instance, the use of tandem electrochemical-chemical catalysis presents a sustainable alternative for the synthesis of valuable aldehydes, potentially achieving high current densities and faradaic efficiencies while minimizing waste. rsc.org

A significant shift towards the use of renewable starting materials is anticipated. Lignocellulose, an abundant and non-edible biomass, is a promising source for aromatic aldehydes. rsc.org Research could focus on developing catalytic pathways to convert lignin-derived platform chemicals, such as vanillin, into precursors for this compound. rsc.orgmdpi.com This approach aligns with the goal of creating a more sustainable chemical industry by reducing reliance on petrochemical feedstocks. nih.gov Biocatalytic approaches, using whole-cell systems or isolated enzymes, also offer a green route to aromatic amines from renewable feedstocks, which could be adapted for the synthesis of benzaldehyde derivatives. researchgate.net

Exploration of Novel Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis and functionalization of complex molecules like this compound.

Discovery of Undiscovered Reactivity Pathways and Mechanistic Insights

A deeper understanding of the reactivity of this compound is essential for unlocking its full synthetic potential.

Future studies will likely employ a combination of experimental and computational methods to elucidate reaction mechanisms and predict new reactivity patterns. researchgate.net Investigating the interplay of the bromo, ethoxy, and propoxy substituents on the reactivity of the aldehyde and the aromatic ring will be a key focus. This could lead to the discovery of novel cyclization, condensation, or multi-component reactions. researchgate.netnih.gov For example, aryltriazenes have been shown to promote various C-H functionalization reactions, and similar strategies could be developed for substituted benzaldehydes. acs.org Understanding these pathways will enable the design of more efficient and selective synthetic routes to complex molecular architectures.

Advanced Materials Science Applications Beyond Known Uses (e.g., Non-Linear Optical Materials from Derivatives)

The unique electronic and structural features of this compound derivatives make them promising candidates for advanced materials.

A significant area of future research will be the synthesis and characterization of derivatives for applications in nonlinear optics (NLO). nih.govdtic.miljhuapl.edu By introducing electron-donating and electron-withdrawing groups at appropriate positions, it may be possible to create molecules with large second-order NLO responses, which are essential for applications in optical communications and data storage. rsc.org Research in this area will involve the design of chromophores with optimized molecular structures and their incorporation into crystalline or polymeric materials. ens-lyon.fr

Integration with Automated Synthesis and High-Throughput Screening in Chemical Research

The integration of automation and high-throughput screening (HTS) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. researchgate.net

Future research on this compound and its derivatives will benefit from these technologies. Automated synthesis platforms can be used to rapidly generate libraries of derivatives with diverse substitution patterns. rsc.orgnih.govnih.gov These libraries can then be subjected to HTS to identify compounds with desired biological activities or material properties. This approach significantly shortens the discovery cycle and allows for the exploration of a much larger chemical space. researchgate.net

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving bromination, etherification, and aldehyde functionalization. For example, bromination of a precursor aromatic ring (e.g., using NBS or Br₂ in DCM) followed by Williamson ether synthesis for ethoxy/propoxy groups. Optimization of reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio for brominating agents) minimizes side products .
  • Key Considerations : Use anhydrous conditions for etherification to avoid hydrolysis. Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to identify substituent positions (e.g., aldehydic proton at ~10 ppm, bromine-induced deshielding) .
  • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS for molecular ion ([M+H]⁺) and fragmentation patterns to validate structure .

Q. What safety protocols are critical when handling brominated benzaldehyde derivatives?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Immediate eye/skin flushing with water for 15+ minutes upon exposure .
  • Store in airtight containers away from oxidizers due to bromine’s reactivity .

Advanced Research Questions

Q. How do electron-withdrawing (bromo) and electron-donating (ethoxy/propoxy) groups influence the reactivity of this compound in nucleophilic substitutions?

  • Mechanistic Insight :

  • Bromine deactivates the ring, directing electrophilic attacks to meta/para positions, while alkoxy groups activate the ring for ortho/para substitutions. Competitive effects require DFT calculations to predict regioselectivity .
  • Example: In Suzuki couplings, the bromo group acts as a leaving agent, with Pd catalysis efficiency dependent on solvent polarity (e.g., DMF > THF) .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation, ether cleavage) during synthesis?

  • Optimization Strategies :

  • By-Product Control : Use TEMPO to suppress aldehyde over-oxidation to carboxylic acids .
  • Selective Protecting Groups : Temporarily protect the aldehyde with acetals during bromination/etherification steps .
  • Catalyst Tuning : Employ palladium/copper catalysts with ligands (e.g., PPh₃) to enhance cross-coupling specificity .

Q. How can researchers resolve contradictions in reported reaction yields for analogous brominated benzaldehydes?

  • Data Analysis Framework :

  • Compare solvent systems (e.g., DCM vs. DMF) and catalyst loadings across studies.
  • Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized substrates) .
  • Use statistical tools (e.g., ANOVA) to identify variables with significant yield impacts .

Q. What role does this compound play in medicinal chemistry as a drug intermediate?

  • Applications :

  • Ligand Synthesis : Serves as a precursor for Schiff base ligands in metal coordination complexes (e.g., antimicrobial agents) .
  • Pharmacophore Development : Functionalization at the aldehyde position enables synthesis of hydrazone or thiosemicarbazone derivatives for enzyme inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.